molecular formula C16H18BrNO2 B2665487 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1024431-73-9

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2665487
CAS No.: 1024431-73-9
M. Wt: 336.229
InChI Key: JEHWYHDZBUAQKL-UHFFFAOYSA-N
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Description

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes a bromine atom, an acetylphenyl group, and a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one typically involves a multi-step process. One common method starts with the bromination of 5,5-dimethylcyclohex-2-EN-1-one, followed by the introduction of the acetylphenylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a base like potassium carbonate in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The bromine atom and the acetylphenylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetylphenyl)amino 2,2-dimethylpropanoate
  • (E)-1-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Uniqueness

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one is unique due to the presence of the bromine atom and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-acetylanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWYHDZBUAQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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